N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide
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Description
N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Antibacterial and Antifungal Properties
N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide and its derivatives have been explored for their potential in antimicrobial applications. A study conducted by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds and tested them for in vitro antibacterial and antifungal activities against various pathogens like Escherichia coli and Candida albicans. The structures of these compounds were elucidated using spectroscopic methods, providing insights into their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of derivatives of this compound. Sahu et al. (2015) reported the synthesis of related compounds through a one-pot multicomponent protocol. The structure of the synthesized compounds was confirmed by single-crystal X-ray diffraction and spectroscopic studies, adding valuable information to the field of chemical synthesis (Sahu et al., 2015).
Calcium Channel Antagonist Activity
A study by Shahrisa, Zirak, Mehdipour, and Miri (2011) explored the synthesis of derivatives of this compound with potential calcium channel blocking activity. They synthesized new compounds and assessed their activity, revealing moderate to weak effects in this area. This research contributes to the understanding of the pharmacological potential of these compounds (Shahrisa, Zirak, Mehdipour, & Miri, 2011).
Properties
IUPAC Name |
N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-11-5-3-10(4-6-11)13-8-7-12(16(20)21-13)18-15(19)14-2-1-9-22-14/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLKYKHZWQPCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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